

Technical Guide: Biological Activity & Therapeutic Potential of 1-Substituted-4-Halopyrazoles

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Compound of Interest

Compound Name:	1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
CAS No.:	1248947-94-5
Cat. No.:	B2403734

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Executive Summary: The Halogen Advantage

In the landscape of heterocyclic drug design, the pyrazole scaffold is ubiquitous. However, the 1-substituted-4-halopyrazole subclass represents a specialized pharmacophore where the C4-halogen atom (Cl, Br, I) is not merely a structural placeholder but a functional pivot.

This guide explores how the C4-halogen introduces critical physicochemical properties:

- **Metabolic Blocking:** The C4 position is electronically rich and prone to oxidative metabolism (e.g., by CYP450). Halogenation blocks this site, extending half-life ().
- **Lipophilicity Modulation:** Halogens increase , facilitating passive transport across microbial cell walls or the blood-brain barrier.

- Halogen Bonding: The

-hole of the halogen can form directed non-covalent interactions with backbone carbonyls in protein binding pockets (e.g., Kinases).

Structure-Activity Relationship (SAR) Logic[1]

The biological efficacy of these molecules relies on the interplay between the N1-substituent and the C4-halogen.

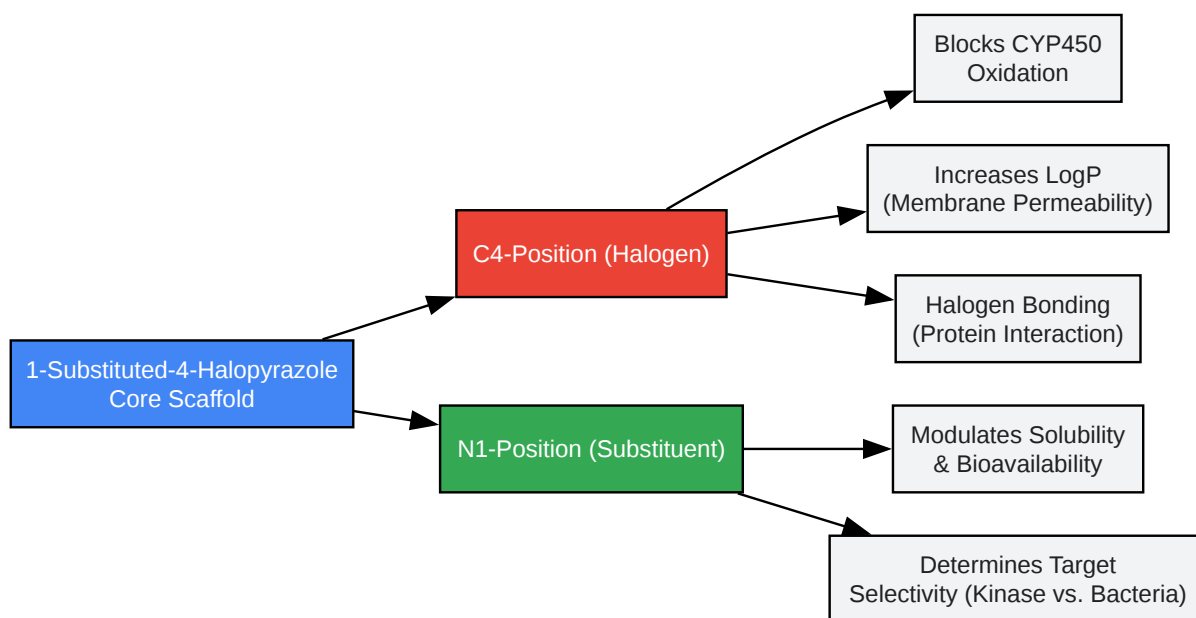
The C4-Halogen Effect[2]

- Electronic Influence: The inductive electron-withdrawing nature (-I effect) of halogens (F > Cl > Br > I) reduces the electron density of the pyrazole ring. This modulates the pKa of the nitrogen atoms, affecting hydrogen bond donor/acceptor capability.
- Steric Bulk: The size of the halogen (I > Br > Cl > F) can induce conformational locking or fill hydrophobic pockets within an enzyme active site.
- Bioactivity Trend: For antimicrobial applications, the trend is often Br > Cl > F, correlating with increased lipophilicity and polarizability.

The N1-Substituent Role

- Solubility & Target: The substituent at N1 (e.g., aryl, alkyl, sulfonyl) dictates the primary target interaction and solubility profile.
- Example: N1-phenyl groups often target kinases, while N1-alkyl chains may target membrane integrity in microbes.

SAR Visualization (Graphviz)



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Figure 1: Strategic functionalization of the pyrazole core. The C4-halogen drives stability and permeability, while the N1-substituent drives target selectivity.

Key Biological Activities^{[1][3][4][5][6][7]}

Antimicrobial & Antifungal Activity

1-substituted-4-halopyrazoles have demonstrated significant potency against Gram-positive bacteria (*S. aureus*, *B. subtilis*) and fungi (*C. albicans*).^{[1][2]}

- Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase. The lipophilic C4-halogen facilitates penetration through the lipid bilayer.
- Data Insight: In comparative studies, 4-bromo derivatives often exhibit lower Minimum Inhibitory Concentrations (MIC) than their 4-chloro or 4-unsubstituted counterparts due to optimal lipophilicity.

Anticancer Activity (Kinase Inhibition)

These scaffolds act as ATP-competitive inhibitors for kinases such as Aurora Kinase A/B and CDKs.

- Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The C4-halogen occupies the hydrophobic "gatekeeper" pocket, improving affinity.
- Ferroptosis: Recent studies indicate certain 4-functionalized pyrazoles can inhibit ferroptosis (iron-dependent cell death) via radical trapping antioxidant mechanisms.[3]

Nematicidal Activity

4-Bromopyrazoles have shown high efficacy in juvenile mortality of root-knot nematodes (*Meloidogyne incognita*), outperforming standard controls in specific assays.[4]

Experimental Protocols

Protocol A: Synthesis of 4-Halopyrazoles (Electrophilic Halogenation)

Context: Direct halogenation of a pre-formed 1-substituted pyrazole is the most robust method for generating libraries.

Reagents:

- Substrate: 1-substituted pyrazole (1.0 eq)
- Halogen Source: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 eq)
- Solvent: Acetonitrile (ACN) or DMF

Workflow:

- Dissolution: Dissolve 1.0 mmol of 1-substituted pyrazole in 5 mL of ACN.
- Addition: Add 1.1 mmol of NBS (for bromination) portion-wise at room temperature (25°C).
- Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Quench: Pour reaction mixture into ice-cold water (20 mL).
- Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

mL).

- Purification: Recrystallize from Ethanol or purify via column chromatography.

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Context: Validating biological activity against *S. aureus* (ATCC 25923).

Method: Broth Microdilution (CLSI Standards).

- Inoculum Prep: Prepare a bacterial suspension matched to 0.5 McFarland standard (CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
- Compound Prep: Dissolve the 4-halopyrazole derivative in DMSO to a stock concentration of 10 mg/mL.
- Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 g/mL to 0.5 g/mL).
- Inoculation: Add 100 L of diluted inoculum to each well containing compound.
- Controls:
 - Positive Control: Ciprofloxacin.[5]
 - Negative Control: DMSO + Broth (Sterility check).
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity.

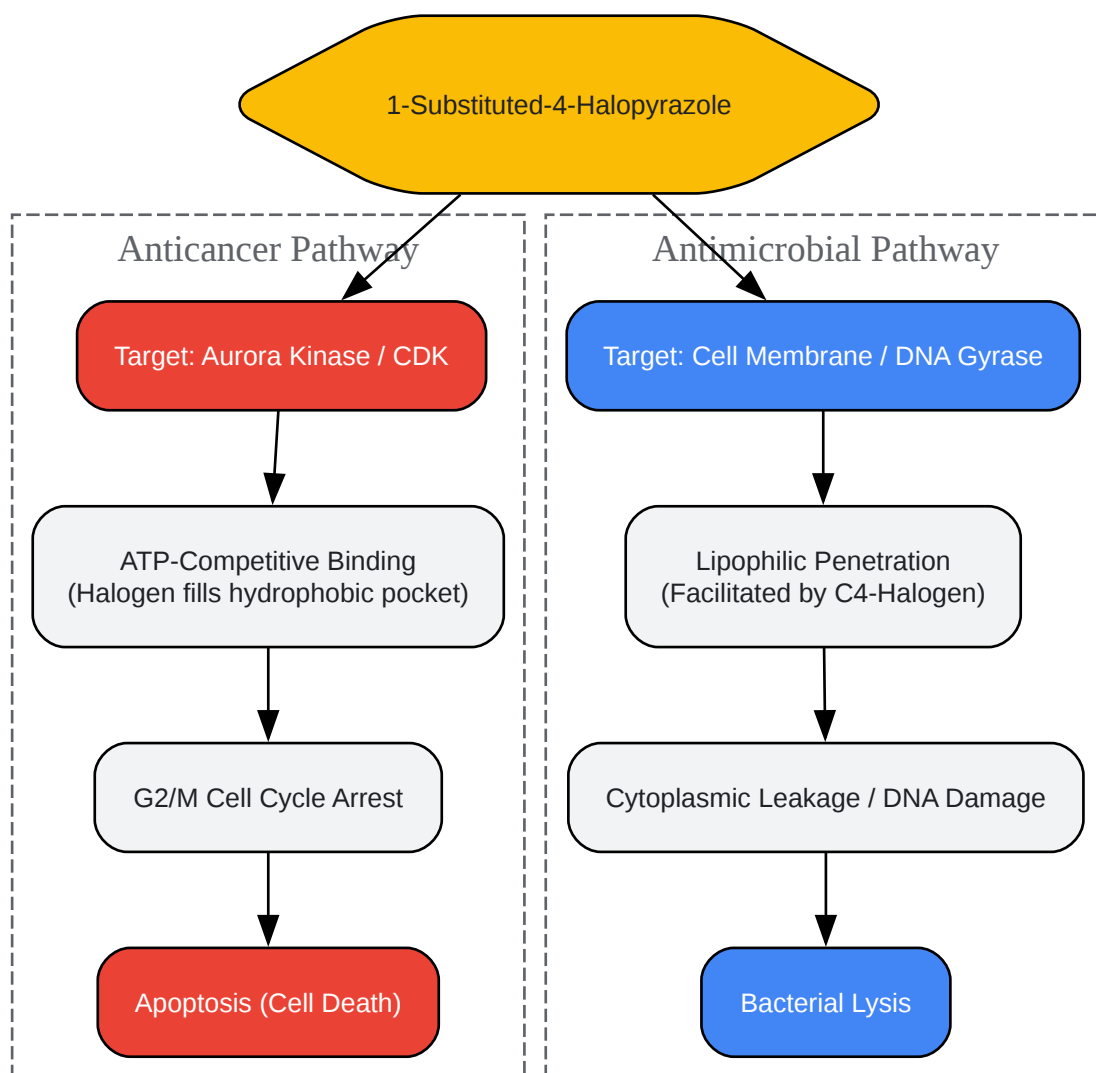
Data Summary: Comparative Potency

The following table summarizes representative IC50 and MIC trends observed in literature for 1-substituted-4-halopyrazoles.

Compound Class	Substituent (C4)	Target/Organism	Activity Metric	Potency Trend
Antimicrobial	H (Unsubstituted)	S. aureus	MIC	High (>100 g/mL)
Antimicrobial	Cl	S. aureus	MIC	Moderate (25-50 g/mL)
Antimicrobial	Br	S. aureus	MIC	High (6.25-12.5 g/mL)
Anticancer	H	Aurora Kinase A	IC50	Low Activity (>10 M)
Anticancer	Cl/Br	Aurora Kinase A	IC50	Potent (< 100 nM)
Nematicidal	Br	M. incognita	Mortality %	High (90% @ 100 ppm)

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed in these derivatives: Kinase inhibition in cancer cells and Membrane disruption in microbes.



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Figure 2: Dual mechanism of action. In oncology, the molecule acts as a precise enzymatic inhibitor. In microbiology, it acts as a membrane disruptor.

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